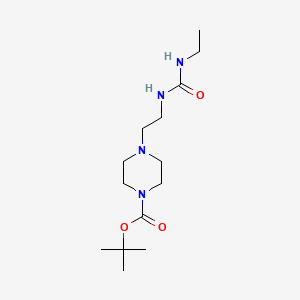

Tert-butyl 4-(2-(3-ethylureido)ethyl)piperazine-1-carboxylate

Description

Tert-butyl 4-(2-(3-ethylureido)ethyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate (Boc) protecting group and a side chain containing a 3-ethylurea moiety. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications to enhance solubility, bioavailability, or target-specific interactions.

Properties

IUPAC Name |

tert-butyl 4-[2-(ethylcarbamoylamino)ethyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N4O3/c1-5-15-12(19)16-6-7-17-8-10-18(11-9-17)13(20)21-14(2,3)4/h5-11H2,1-4H3,(H2,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWPVHBKJAODNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCCN1CCN(CC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-(3-ethylureido)ethyl)piperazine-1-carboxylate typically involves the reaction of N-Boc piperazine with ethyl isocyanate in the presence of a suitable base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at room temperature. The resulting product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications .

Chemical Reactions Analysis

Key Reaction Pathways

-

Nucleophilic Substitution :

-

Mechanism : The piperazine nitrogen acts as a nucleophile, displacing leaving groups (e.g., bromides, tosylates) in alkylating agents.

-

Reagents : Alkyl halides (e.g., methyl 4-bromobenzoate), coupling agents (HATU, EDCl), and bases (e.g., Et₃N, K₂CO₃).

-

Conditions : Solvents like THF, DMF, or acetonitrile; temperatures ranging from 0°C to reflux (e.g., 95°C for 4 hours) .

-

-

Ureido Group Formation :

-

Carboxylate Ester Synthesis :

Reaction Mechanisms

The compound’s reactivity stems from its functional groups:

-

Electron-Withdrawing Effects :

-

Functional Group Interactions :

Spectral Analysis

Purification

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(2-(3-ethylureido)ethyl)piperazine-1-carboxylate serves as an intermediate in synthesizing various pharmaceuticals. Its unique structure allows it to act as a potential drug candidate for treating neurological disorders due to its ability to cross the blood-brain barrier and interact with specific receptors.

Case Study:

A study demonstrated that derivatives of this compound exhibited promising results in inhibiting specific enzymes related to neurodegenerative diseases, highlighting its potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound show significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).

Table 1: Summary of Antimicrobial Activity

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against MRSA and VRE | |

| Anticancer | Induces apoptosis; reduces tumor size |

Anticancer Properties

Emerging evidence suggests that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and inhibition of tumor growth.

Mechanism of Action:

The biological activity is attributed to its ability to disrupt cancer cell membranes and inhibit enzymes involved in cellular proliferation.

Industrial Applications

In addition to its pharmaceutical uses, this compound is utilized in producing agrochemicals and specialty chemicals. Its unique chemical properties make it suitable for developing new formulations that require specific biological activity.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-(3-ethylureido)ethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

tert-Butyl 4-(4-(2-(5-bromo-1H-indol-3-yl)ethyl)pyrimidin-2-yl)piperazine-1-carboxylate (Compound 25)

- Structure : Incorporates a pyrimidine ring and a bromoindole group.

- Synthesis : Prepared via coupling of 5-bromo-3-(2-(2-chloropyrimidin-4-yl)ethyl)-1H-indole with tert-butyl piperazine-1-carboxylate (77% yield, pale yellow solid) .

- Key Differences : The bromoindole and pyrimidine substituents increase aromaticity and molecular weight compared to the urea-containing target compound. These features may enhance π-π stacking interactions in biological systems but reduce solubility.

tert-Butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy)ethyl)piperazine-1-carboxylate (Compound 11)

- Structure: Contains an isoindolinone moiety linked via an ethoxy group.

- Biological Activity : Demonstrated antitumor activity against HepG2 cells (IC50 = 5.89 μM) .

- This structural difference may influence target selectivity and metabolic stability.

tert-Butyl 4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate

Physicochemical Properties

Biological Activity

Tert-butyl 4-(2-(3-ethylureido)ethyl)piperazine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Weight : 252.36 g/mol

- CAS Number : 77279-24-4

This structure features a piperazine ring, which is known for its versatility in drug design due to its ability to interact with various biological targets.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of piperazine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance:

- Activity Against Drug-resistant Strains : Some derivatives have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), suggesting that this class of compounds may contribute to the development of new antibiotics in response to rising antibiotic resistance .

2. Anticancer Properties

There is emerging evidence suggesting that piperazine derivatives possess anticancer properties. In vitro studies have demonstrated that certain compounds can induce apoptosis in cancer cell lines through mechanisms such as:

- Cell Cycle Arrest : Compounds similar to this compound have been shown to disrupt the cell cycle, leading to increased cell death in cancerous cells.

- Inhibition of Tumor Growth : Animal models treated with related piperazine compounds exhibited reduced tumor sizes, indicating potential for therapeutic use in oncology .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound may interact with bacterial membranes, leading to depolarization and loss of membrane integrity, a critical factor in its antibacterial action .

- Enzyme Inhibition : Similar compounds have been noted to inhibit specific enzymes involved in bacterial metabolism and proliferation, further contributing to their antimicrobial effects .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against MRSA and VRE | , |

| Anticancer | Induces apoptosis; reduces tumor size | , |

| Enzyme Inhibition | Inhibits bacterial growth enzymes |

Case Study Analysis

A notable case study involved the synthesis and evaluation of a series of piperazine derivatives, including this compound. These derivatives were screened against a panel of clinically relevant pathogens. The findings revealed promising antibacterial activity at low concentrations, comparable to existing antibiotics .

Q & A

Q. How can X-ray crystallography and Hirshfeld surface analysis validate the molecular conformation?

- Methodology :

- X-ray : Confirms the chair conformation of the piperazine ring and dihedral angles between substituents (e.g., 85–90° for the ureido group) .

- Hirshfeld analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) using CrystalExplorer. Fingerprint plots identify dominant contacts (e.g., O···H: 25% contribution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.